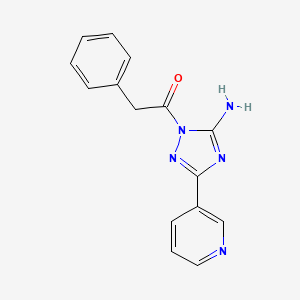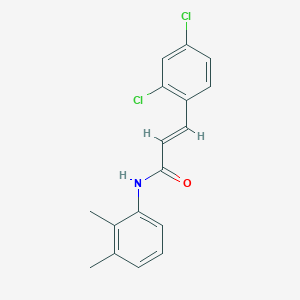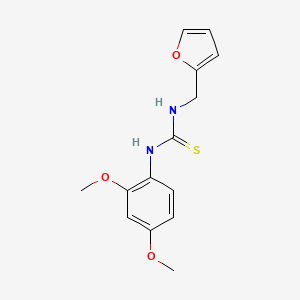
1-(phenylacetyl)-3-(3-pyridinyl)-1H-1,2,4-triazol-5-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(phenylacetyl)-3-(3-pyridinyl)-1H-1,2,4-triazol-5-amine, also known as PPTA, is a chemical compound that has been studied for its potential applications in scientific research. This compound has been synthesized and tested for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In
Mecanismo De Acción
1-(phenylacetyl)-3-(3-pyridinyl)-1H-1,2,4-triazol-5-amine acts as a competitive antagonist of the alpha7 nicotinic acetylcholine receptor, binding to the receptor and preventing the binding of acetylcholine. This results in a decrease in the activity of the receptor and subsequent downstream effects. The exact mechanism of action of this compound is still being studied, but it is thought to involve interactions with specific amino acid residues in the receptor.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, particularly in the central nervous system. It has been shown to decrease the release of several neurotransmitters, including dopamine, serotonin, and glutamate. This compound has also been shown to have anxiolytic and anti-inflammatory effects in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(phenylacetyl)-3-(3-pyridinyl)-1H-1,2,4-triazol-5-amine has several advantages for use in lab experiments. It is a highly selective antagonist of the alpha7 nicotinic acetylcholine receptor, making it a useful tool for studying this receptor. This compound also has good solubility in water and can be easily administered to animals. However, there are also limitations to the use of this compound in lab experiments. It has a relatively short half-life in vivo, which can make it difficult to study its effects over a longer period of time. Additionally, this compound has not been extensively studied in humans, so its effects in humans are not well understood.
Direcciones Futuras
There are several future directions for the study of 1-(phenylacetyl)-3-(3-pyridinyl)-1H-1,2,4-triazol-5-amine. One area of interest is the development of more potent and selective antagonists of the alpha7 nicotinic acetylcholine receptor. Another area of interest is the study of this compound's effects on other receptors and ion channels. Additionally, the potential use of this compound as a therapeutic agent for neurological disorders such as Alzheimer's disease and schizophrenia is an area of ongoing research.
Métodos De Síntesis
1-(phenylacetyl)-3-(3-pyridinyl)-1H-1,2,4-triazol-5-amine can be synthesized through a multistep process that involves the reaction of phenylacetic acid with thionyl chloride to form phenylacetyl chloride. The resulting compound is then reacted with 3-aminopyridine to form the intermediate compound, which is further reacted with sodium azide to form the final product, this compound. This synthesis method has been optimized to produce high yields of this compound with high purity.
Aplicaciones Científicas De Investigación
1-(phenylacetyl)-3-(3-pyridinyl)-1H-1,2,4-triazol-5-amine has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been shown to have activity as a selective antagonist of the alpha7 nicotinic acetylcholine receptor, which is involved in various neurological processes such as learning, memory, and attention. This compound has also been studied for its potential use as a tool compound in the study of other receptors and ion channels.
Propiedades
IUPAC Name |
1-(5-amino-3-pyridin-3-yl-1,2,4-triazol-1-yl)-2-phenylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N5O/c16-15-18-14(12-7-4-8-17-10-12)19-20(15)13(21)9-11-5-2-1-3-6-11/h1-8,10H,9H2,(H2,16,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQFXNLGTCOBRMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)N2C(=NC(=N2)C3=CN=CC=C3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![1-{[2-ethoxy-4-(2-nitrovinyl)phenoxy]methyl}naphthalene](/img/structure/B5776111.png)

![2-(5-chloro-2-methoxyphenyl)-4-[(5-methyl-2-furyl)methylene]-1,3-oxazol-5(4H)-one](/img/structure/B5776113.png)





![methyl 3-({[(4-ethoxyphenyl)amino]carbonothioyl}amino)-4-methylbenzoate](/img/structure/B5776169.png)